Tetraalanine
Overview
Description
Tetraalanine is a peptide composed of four alanine residues. It is a model peptide often used in scientific research to study protein folding, peptide conformation, and interactions due to its simplicity and well-defined structure. The compound is particularly noted for its propensity to adopt the polyproline II (PPII) helix conformation in aqueous solutions .
Mechanism of Action
Target of Action
These interactions can influence the structure and function of these targets, potentially leading to changes in cellular processes .
Mode of Action
The mode of action of Tetraalanine is largely dependent on its interactions with its targets. It is believed that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can induce conformational changes in the target proteins, potentially altering their function .
Biochemical Pathways
It may also influence other pathways depending on the specific proteins it interacts with .
Pharmacokinetics
As a peptide, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by enzymes, and excreted in the urine .
Result of Action
Its interactions with proteins and enzymes can potentially lead to changes in cellular processes, influencing cell function and potentially leading to physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can influence the structure and function of this compound, potentially affecting its interactions with its targets and its overall activity .
Biochemical Analysis
Biochemical Properties
Tetraalanine plays a significant role in biochemical reactions due to its ability to adopt specific conformations, such as the polyproline II (PPII) helix . This conformation is prevalent in disordered polypeptides and unfolded proteins. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For example, this compound can undergo hydrolysis in the presence of proteolytic enzymes, leading to the formation of smaller peptides and amino acids . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of proteolytic enzymes, leading to the formation of smaller peptides and amino acids . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the long-term impact of this compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraalanine can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. One common method involves the coupling of benzyloxycarbonyl-l-alanyl-d-alanine and l-alanyl-l-alanine p-nitrobenzyl ester hydrobromide in the presence of 1-hydroxybenzotriazole monohydrate and dicyclohexylcarbodiimide . The reaction is typically carried out in dimethylformamide at low temperatures (around -10°C) and stirred overnight at 4°C. The product is then purified by filtration and washing .
Industrial Production Methods: While this compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. Techniques such as automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are commonly employed.
Chemical Reactions Analysis
Types of Reactions: Tetraalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. In hot, compressed liquid water, this compound can hydrolyze to form di-alanine and alanine anhydride . The reaction pathways are influenced by pH, temperature, and time.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and can be catalyzed by acids or bases.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: Di-alanine, alanine anhydride.
Oxidation: Oxidized peptides with modified side chains.
Substitution: Peptides with substituted side chains depending on the nucleophile used.
Scientific Research Applications
Tetraalanine is widely used in scientific research due to its well-defined structure and behavior. Some key applications include:
Protein Folding Studies: this compound serves as a model system to study the folding and stability of peptides and proteins.
Spectroscopic Analysis: Used in Raman optical activity (ROA) and vibrational circular dichroism (VCD) studies to understand peptide conformations.
Biological Studies: Investigated for its effects on cell growth and monoclonal antibody production in hybridoma cultures.
Material Science: Explored for its potential in creating bio-based materials and renewable bio-crude oils.
Comparison with Similar Compounds
Trialanine: Composed of three alanine residues, it exhibits a mixture of PPII and β-strand-like conformations.
Pentapeptides: Longer peptides that may adopt different conformations and have varied biological activities.
Cyclic Peptides: Such as cyclic tetraalanine, which have enhanced stability and unique biological properties.
Uniqueness of this compound: this compound is unique in its strong propensity to adopt the PPII helix conformation, making it an ideal model for studying peptide behavior in aqueous solutions . Its simplicity and well-defined structure allow for detailed spectroscopic and kinetic studies, providing valuable insights into peptide chemistry and biology.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZLXZJVUFLNY-XAMCCFCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-79-4 | |
Record name | Alanyl-alanyl-alanyl-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-L-alanyl-N-L-alanyl-N-L-alanyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI1804G4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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